molecular formula C16H15BrO2 B1292959 3'-Bromo-3-(3-methoxyphenyl)propiophenone CAS No. 898774-64-6

3'-Bromo-3-(3-methoxyphenyl)propiophenone

Cat. No. B1292959
M. Wt: 319.19 g/mol
InChI Key: RNLDWFPGXRUKSI-UHFFFAOYSA-N
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Description

The compound "3'-Bromo-3-(3-methoxyphenyl)propiophenone" is a brominated derivative of propiophenone with a methoxy group on the phenyl ring. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, characterization, and properties of structurally related bromophenols and brominated aromatic compounds, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of brominated aromatic compounds typically involves bromination reactions. For instance, the synthesis of various bromophenols was achieved by brominating bis(3,4-dimethoxyphenyl)methanone, followed by reduction and demethylation reactions to yield a natural product and its derivatives with high antioxidant power . Similarly, a natural product was synthesized starting from a brominated methanol derivative in five steps . These methods suggest that the synthesis of "3'-Bromo-3-(3-methoxyphenyl)propiophenone" could potentially involve similar bromination and functional group transformation steps.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be characterized using spectroscopic techniques such as FT-IR and UV-Vis, as well as single-crystal X-ray diffraction . The intermolecular contacts can be examined using Hirshfeld surfaces and fingerprint plots, providing detailed information about the molecular interactions and packing in the crystal structure .

Chemical Reactions Analysis

The reactivity of brominated compounds can be explored through various chemical reactions. For example, the regioselective O-demethylation of aryl methyl ethers has been performed using BBr3, followed by the addition of MeOH, to afford arylphenols . This indicates that "3'-Bromo-3-(3-methoxyphenyl)propiophenone" may undergo similar demethylation reactions, potentially altering its chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds, such as their antioxidant activities, can be assessed using various in vitro assays. The radical scavenging activities of bromophenols were determined using assays like ABTS, DPPH, and superoxide anion radical scavenging, revealing that these compounds possess effective antioxidant power . Additionally, computational approaches like density functional theory (DFT) can be used to predict properties such as molecular electrostatic potential, Fukui function, and natural bond orbital analysis .

Scientific Research Applications

  • Synthesis of Heterocyclic Systems

    • Field : Organic Chemistry
    • Application : 3-(Bromoacetyl)coumarins, which are structurally similar to your compound, are used as building blocks in the preparation of polyfunctionalized heterocyclic systems .
    • Method : The synthetic routes of 3-(bromoacetyl)coumarin derivatives have been developed and these compounds are used in chemical reactions to prepare critical polyfunctionalized heterocyclic systems .
    • Results : The use of these compounds has led to the creation of a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .
  • Fluorescent Chemosensors

    • Field : Analytical Chemistry
    • Application : 3-(Bromoacetyl)coumarins are used in the field of fluorescent chemosensors towards metal cations, anions, and other analytes .
    • Method : The bromoacetyl group in these compounds acts as a reactive site for various analytes, leading to changes in the fluorescence properties of the coumarin moiety .
    • Results : These compounds have been used to detect different bioactive elements and various environmental pollutants .
  • Polymerization Reaction of 2-bromo-3-methoxythiophene

    • Field : Polymer Chemistry
    • Application : 2-bromo-3-methoxythiophene, a compound similar to yours, is used in autopolymerization reactions .
    • Method : The polymerization reaction of 2-bromo-3-methoxythiophene was analyzed by investigating the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .
    • Results : The study found a side reaction of the autopolymerization reaction and estimated that the polymerization reaction mechanism occurred in multiple steps .
  • Bioreduction of 1-(3’-bromo-2’-methoxyphenyl)ethanone

    • Field : Biochemistry
    • Application : The bioreduction of 1-(3’-bromo-2’-methoxyphenyl)ethanone offers an attractive method to access this important compound .
    • Method : A carbonyl reductase from Novosphingobium aromaticivorans (CBR) was used to completely convert 100 g/L of 1-(3’-bromo-2’-methoxyphenyl)ethanone to its reduced form .
    • Results : The bioreduction process was successful, providing a new method to synthesize this compound .
  • Synthesis of 3-Methoxypropiophenone

    • Field : Organic Chemistry
    • Application : The compound 3-methoxypropiophenone, which is structurally similar to your compound, is synthesized using a method involving magnesium and m-bromoanisole .
    • Method : The synthesis method comprises the steps of enabling magnesium and m-bromoanisole to produce a Grignard reagent in a tetrahydrofuran (THF) solution under the catalytic action of aluminum chloride, and then, subjecting the Grignard reagent to a reaction with propionitrile, thereby producing the 3-methoxypropiophenone .
  • Synthesis of (±)-2-[3-(Hydroxybenzoyl)phenyl]propanoic Acid

    • Field : Organic Chemistry
    • Application : 3’-Bromopropiophenone is used in the synthesis of o-, m-, and p- isomers of (±)-2-[3-(hydroxybenzoyl)phenyl]propanoic acid .
    • Method : The bromopropiophenone is used as a starting material in the synthesis of these isomers .
    • Results : The resulting (±)-2-[3-(hydroxybenzoyl)phenyl]propanoic acid isomers have potential applications in various fields .
  • Synthesis of Monoisomeric Phthalocyanines

    • Field : Organic Chemistry
    • Application : It is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted phthalocyanines and phthalocyanine-fullerene dyads .
    • Method : The brominated compound is used as a starting material in the synthesis of these isomers .
    • Results : The resulting phthalocyanines have potential applications in various fields .
  • Analysis of Perfluorinated Substances

    • Field : Environmental Chemistry
    • Application : 3-(Bromoacetyl)coumarins are used for the analysis of an emerging contaminant, perfluorinated substances .
    • Method : The bromoacetyl group in these compounds acts as a reactive site for various analytes, leading to changes in the fluorescence properties of the coumarin moiety .
    • Results : These compounds have been used to detect different bioactive elements and various environmental pollutants .
  • Synthesis of 2-(Methylamino)-1-(3-bromophenyl)propan-1-one

    • Field : Organic Chemistry
    • Application : The bioreduction of 1-(3’-bromo-2’-methoxyphenyl)ethanone offers an attractive method to access this important compound .
    • Method : A carbonyl reductase from Novosphingobium aromaticivorans (CBR) was used to completely convert 100 g/L of 1-(3’-bromo-2’-methoxyphenyl)ethanone to its reduced form .
    • Results : The bioreduction process was successful, providing a new method to synthesize this compound .

Safety And Hazards

While specific safety and hazard information for 3’-Bromo-3-(3-methoxyphenyl)propiophenone is not available in the retrieved sources, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

1-(3-bromophenyl)-3-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO2/c1-19-15-7-2-4-12(10-15)8-9-16(18)13-5-3-6-14(17)11-13/h2-7,10-11H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLDWFPGXRUKSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644222
Record name 1-(3-Bromophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Bromo-3-(3-methoxyphenyl)propiophenone

CAS RN

898774-64-6
Record name 1-Propanone, 1-(3-bromophenyl)-3-(3-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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